2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

Catalog No.
S809295
CAS No.
1203705-58-1
M.F
C6H3BrClN3
M. Wt
232.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

CAS Number

1203705-58-1

Product Name

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

IUPAC Name

2-bromo-7-chloropyrazolo[1,5-a]pyrimidine

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

InChI

InChI=1S/C6H3BrClN3/c7-4-3-6-9-2-1-5(8)11(6)10-4/h1-3H

InChI Key

ZCVVRHPFDQOMEF-UHFFFAOYSA-N

SMILES

C1=C(N2C(=CC(=N2)Br)N=C1)Cl

Canonical SMILES

C1=C(N2C(=CC(=N2)Br)N=C1)Cl
  • Potential as Pharmaceutical Leads: Pyrazolopyrimidines, in general, have been explored for their potential as pharmaceutical leads due to their diverse biological activities. These activities include antimicrobial, antifungal, and anticancer properties []. There is some research suggesting 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine itself may have antimicrobial properties [].

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C6H3BrClN3C_6H_3BrClN_3 and a molecular weight of 232.47 g/mol. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which consists of a fused pyrazole and pyrimidine ring. The presence of bromine at the 2-position and chlorine at the 7-position contributes to its unique chemical properties and biological activities. It is soluble in organic solvents and has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for drug development.

The chemical reactivity of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine primarily involves nucleophilic substitution reactions due to the presence of halogen substituents. These reactions can lead to the formation of various derivatives by replacing the bromine or chlorine atoms with other nucleophiles. For instance, the compound can undergo reactions with amines or alcohols to yield substituted products. Additionally, it can participate in cyclization reactions, potentially leading to more complex molecular architectures.

Pyrazolo[1,5-a]pyrimidines, including 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine, have been reported to exhibit significant biological activities. They are known for their roles as selective protein inhibitors, anticancer agents, and psychopharmacological drugs. Specifically, this compound has shown potential as an inhibitor of various enzymes and receptors, including those involved in cancer pathways and neuropeptide signaling. Its ability to inhibit cytochrome P450 enzymes further enhances its relevance in pharmacological studies .

The synthesis of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine typically involves several steps:

  • Starting Materials: The synthesis often begins with 2-bromopyrazolo[1,5-a]pyrimidin-7(4H)-one as a precursor.
  • Cyclocondensation: A cyclocondensation reaction occurs between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles.
  • Halogenation: The introduction of bromine and chlorine can be achieved through electrophilic aromatic substitution methods or halogenation reactions using reagents like bromine or chlorine gas under controlled conditions .

These methods allow for versatile modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

The applications of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine span across medicinal chemistry and drug development:

  • Anticancer Research: Its structural features make it a candidate for developing novel anticancer therapies.
  • Neuropeptide Y Receptor Antagonism: The compound has potential applications in targeting neuropeptide Y receptors, which are implicated in various physiological processes including appetite regulation .
  • Enzyme Inhibition: Its ability to inhibit cytochrome P450 enzymes suggests utility in modifying drug metabolism profiles.

Interaction studies involving 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine have revealed its capacity to bind selectively to certain biological targets. For instance:

  • Cytochrome P450 Inhibition: The compound has been identified as an inhibitor of CYP1A2 while showing no significant inhibition on other CYP enzymes like CYP2C19 or CYP3A4 .
  • Receptor Binding: Studies indicate its potential as a selective antagonist for neuropeptide Y receptors, which could be beneficial in treating metabolic disorders .

These interactions highlight its importance in pharmacological research.

Several compounds share structural similarities with 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine. A comparison reveals their unique characteristics:

Compound NameStructure FeaturesBiological Activity
2-Bromo-5-chloropyrazolo[1,5-a]pyrimidineBromine at position 2; chlorine at 5Potential anticancer activity
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidineMethyl group at position 2; chlorine at 7Neurotransmitter modulation
Pyrazolo[1,5-a]pyrimidin-3-oneNo halogens; keto group at position 3Antimicrobial properties

Each compound exhibits distinct biological activities influenced by their specific substituents and structural configurations.

Classical Synthetic Routes

The earliest laboratory access to 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine starts from 2-bromopyrazolo[1,5-a]pyrimidin-7-one. Chlorodehydroxylation is achieved with phosphorus oxychloride in the presence of N-ethyl-N,N-diisopropylamine under an inert atmosphere (20 – 130 °C). On a 26 mmol scale the reaction furnishes 3.01 g of the title compound (≈ 68% isolated yield) after silica-gel purification [1].
Table 1, Entry A (below) summarises the key parameters of this route.

Contemporary Synthetic Approaches

3.2.1 Cyclocondensation Reactions

Regio-controlled annulation of 3-amino-5-methyl-1H-pyrazole with β-trichloroalken-2-ones in glacial acetic acid (reflux, 16 h) builds the fused bicyclic core in one step. Subsequent electrophilic bromination at the 3-position with elemental bromine then delivers 2-bromo-intermediates that are amenable to 7-chlorination as in Section 3.1. Yields for the annulation step reach 72 – 85% on multigram scale [2].

3.2.2 Multicomponent Reaction Strategies

A three-component, water-based sequence allows simultaneous ring construction and halogenation. Condensing an amino-pyrazole, an enaminone and sodium bromide in the presence of dipotassium peroxodisulfate at 80 °C forms 3-brominated pyrazolo[1,5-a]pyrimidines in 81 – 90% yield. Re-application of the chlorodehydroxylation from Section 3.1 converts these to the target 2-bromo-7-chloro product with an overall two-step yield of ca. 60% [3].

3.2.3 Pericyclic Reaction Applications

Inverse-electron-demand Diels–Alder cycloadditions between 1,2,4-triazines and alkynes have been adapted to furnish 7-hydroxy-pyrazolo[1,5-a]pyrimidines without metal catalysis (170 °C, sealed tube). Bromination at the 2-position with N-bromosuccinimide followed by phosphorus oxychloride treatment affords the desired di-halogenated scaffold in 45 – 52% overall yield .

Regioselective Synthetic Methods

Electrophilic substitution on the pre-formed heterobicycle is highly position-selective. Direct C-2 bromination with N-bromosuccinimide in dichloromethane at ambient temperature proceeds cleanly, whereas nitration or further halogenation occurs preferentially at C-6 under stronger conditions, confirming the high intrinsic C-2 reactivity [5]. Phenyliodonium diacetate together with potassium bromide or potassium chloride achieves room-temperature C-3 halogenation while leaving C-2 and C-7 untouched, offering orthogonal control when stepwise installation of bromine and chlorine is required [6].

Green Chemistry Approaches and Reaction Mass Efficiency

Using water as sole solvent, dipotassium peroxodisulfate as benign oxidant and inexpensive sodium halides, the multicomponent protocol in Section 3.2.2 reaches a reaction-mass efficiency of 78% and an E-factor below 5 without chromatographic work-up on gram scale [3]. Hypervalent iodine–mediated halogenations conducted in water at ambient temperature generate only inorganic sulfate and succinimide by-products, aligning with twelve-principle metrics [6].

Scalability Considerations and Yield Optimization

Classical chlorodehydroxylation (Section 3.1) has been demonstrated on 150 mmol charge with unchanged 67% yield after simple crystallisation [1]. In the aqueous multicomponent route, a single 12 mmol run produced 3.6 g of brominated intermediate in 90% yield; the follow-on chlorination proceeded in 92% yield, validating kilogram-scale potential [3]. Key levers for further yield gain are:

  • Careful stoichiometric balance of dipotassium peroxodisulfate to minimise over-oxidation.
  • Continuous-flow delivery of phosphorus oxychloride, which shortens contact time and suppresses dehalogenation side products (observed < 3% at residence time 2 min, 120 °C).
  • Re-cycling of succinimide from N-bromosuccinimide halogenations via electrochemical bromide regeneration reduces consumable cost by 18% per batch [6].

Table 1 Representative preparative routes to 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine

EntrySynthetic conceptKey reagents and conditionsIsolated yieldReference
AChlorodehydroxylation of 2-bromopyrazolo[1,5-a]pyrimidin-7-onePhosphorus oxychloride, N-ethyl-N,N-diisopropylamine, 110 °C, 3 h68% (3.01 g from 26 mmol) [1]
BCyclocondensation then sequential halogenation3-amino-5-methyl-1H-pyrazole + β-trichloroalken-2-one, reflux; elemental bromine; phosphorus oxychloride59 – 66% overall [2]
CThree-component aqueous one-pot followed by chlorodehydroxylationAmino-pyrazole + enaminone + sodium bromide, dipotassium peroxodisulfate, 80 °C; then phosphorus oxychloride60% overall (two steps) [3]
DHypervalent iodine mediated sequential halogenationPyrazolopyrimidine, potassium bromide then potassium chloride, phenyliodonium diacetate, water, 25 °C71% (two-step sequence) [6]
EPericyclic Diels–Alder route1,2,4-triazine + alkyne, 170 °C sealed tube; N-bromosuccinimide; phosphorus oxychloride45 – 52% overall

XLogP3

2.3

Wikipedia

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

Dates

Last modified: 08-16-2023

Explore Compound Types